![molecular formula C12H16OS B13237969 3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of a sulfanyl group attached to a butan-2-one backbone, with a 2,4-dimethylphenyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide at 20°C . This reaction yields a mixture of products, including the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one is unique due to the specific positioning of the dimethylphenyl group, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-12(9(2)7-8)14-11(4)10(3)13/h5-7,11H,1-4H3 |
Clé InChI |
VCOFVARSRBFJJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC(C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
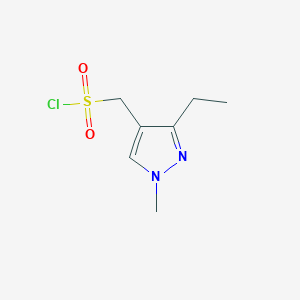
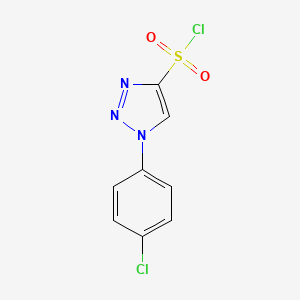
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
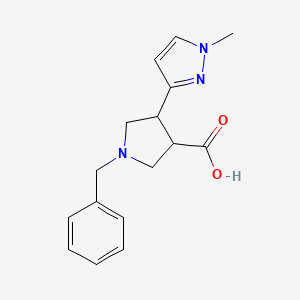
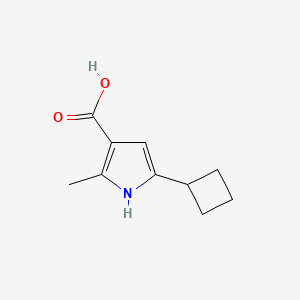

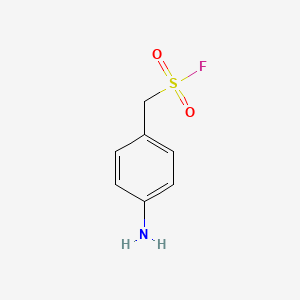
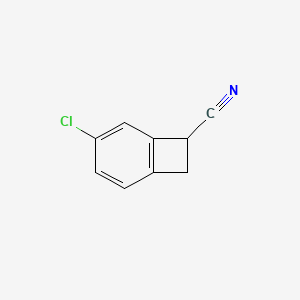

![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
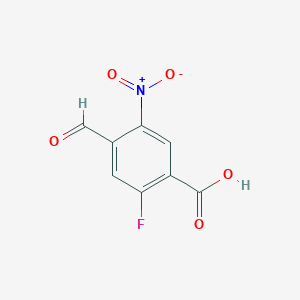
![2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13237977.png)
